
N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism Of Action
The mechanism of action of N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors involved in disease progression. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cellular signaling pathways. It also modulates the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in neurological disorders.
Biochemical And Physiological Effects
N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce tumor growth and induce apoptosis in cancer cells. This compound also has anti-inflammatory properties and has been found to reduce inflammation in animal models. It has been shown to improve cognitive function and reduce oxidative stress in the brain.
Advantages And Limitations For Lab Experiments
N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide has several advantages and limitations for lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. This compound has been extensively studied, and its mechanism of action and biochemical and physiological effects have been well characterized. However, this compound may have limited solubility in certain solvents, which can make it challenging to work with in certain experiments.
Future Directions
Several future directions for research on N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide can be identified. One potential area of research is the optimization of the synthesis method to obtain higher yields and purity. Another area of research is the investigation of the compound's activity against other diseases, such as infectious diseases and metabolic disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential drug targets. Finally, research on the compound's pharmacokinetics and toxicity is needed to determine its potential as a therapeutic agent.
In conclusion, N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide is a chemical compound that has significant potential in medicine and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the compound's potential as a therapeutic agent.
Synthesis Methods
N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide can be synthesized using different methods, including the reaction of 3-fluorobenzylamine with tetrahydrothiophene-3,3-dioxide in the presence of a catalyst. Another method involves the reduction of the corresponding nitro compound using a reducing agent such as hydrogen gas or a metal hydride. The synthesis of this compound has been optimized to obtain high yields and purity.
Scientific Research Applications
N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide has been extensively studied for its potential applications in medicine and pharmacology. It has been found to exhibit significant activity against several diseases, including cancer, neurological disorders, and inflammation. This compound has been tested in animal models and has shown promising results in reducing tumor growth and improving cognitive function.
properties
Product Name |
N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide |
|---|---|
Molecular Formula |
C11H14FNO2S |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C11H14FNO2S/c12-10-3-1-2-9(6-10)7-13-11-4-5-16(14,15)8-11/h1-3,6,11,13H,4-5,7-8H2 |
InChI Key |
HVJCMONMOFLUPG-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1NCC2=CC(=CC=C2)F |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
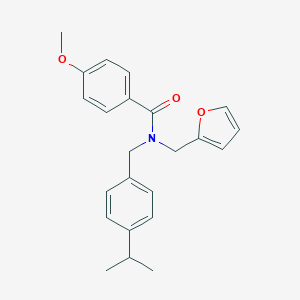

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
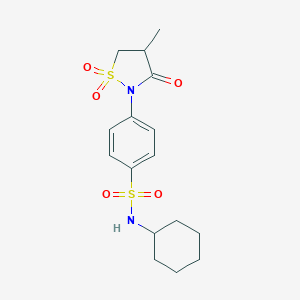
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

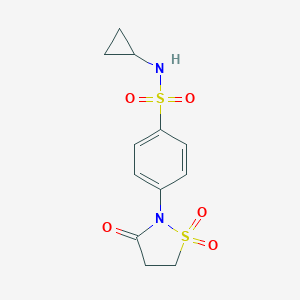
![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)
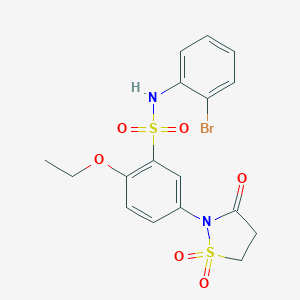
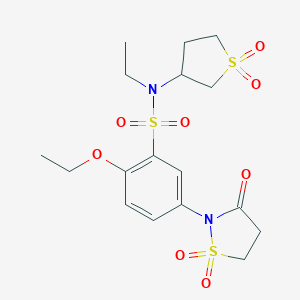
![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)